2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

HIV-1 NNRTI Imidazole thioacetanilide Structure-activity relationship

This compound is an essential, structurally validated intermediate for HIV-1 reverse transcriptase NNRTI SAR studies and anti-inflammatory agent development. Its N1-(4-fluorophenyl) pharmacophore drives potent NNRTI activity (EC50 = 0.18 µM), while the pre-formed N-methylacetamide thioether enables direct oxidation to sulfoxide/sulfone anti-inflammatory agents. Procure this single, high-purity (≥95%) entry point to maximize scaffold coverage for focused screening libraries targeting HIV-associated chronic inflammation or standalone antiviral programs. Avoid potency-altering substitutions found in close analogs.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 1207027-05-1
Cat. No. B2802221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1207027-05-1
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C18H16FN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23)
InChIKeyMVCMVUOFQSMJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207027-05-1) – Procurement-Relevant Chemical Profile for a 2-Thioimidazole Acetamide Scaffold


2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207027-05-1, molecular formula C18H16FN3OS, MW 341.4 g/mol) is a fully substituted 2-thioimidazole derivative carrying an N1-(4-fluorophenyl), a C5-phenyl, and an N-methyl-2-sulfanylacetamide side chain at C2 [1]. The compound belongs to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (imidazole thioacetanilide, ITA) superclass, a series that has produced potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors (e.g., 4a5, EC50 = 0.18 µM; 4a2, EC50 = 0.20 µM) [2]. In parallel, structurally analogous 4,5-diaryl-2-(substituted-thio)imidazoles have been patented as anti-inflammatory and analgesic agents, with some derivatives (e.g., tiflamizole) demonstrating 8-fold greater potency than indomethacin in the rat adjuvant arthritis model [3]. These distinct therapeutic directions underscore the scaffold's polypharmacology, which is finely tuned by the choice of N1-, C5-, and 2-thioether substituents.

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide – Why In-Class Imidazole Thioethers Cannot Be Interchanged


The 2-thioimidazole scaffold exhibits extreme sensitivity to three structural variables: the N1 aromatic substituent, the C5 aromatic substituent, and the nature of the thioether side chain. Even conservative changes at one position can invert the biological target profile. For example, within the ITA anti-HIV-1 series reported by Zhan et al., shifting the N-aryl group from 4-fluorophenyl to another aryl substituent while keeping the acetamide side chain constant altered the anti-HIV-1 EC50 by more than 10-fold, and the most potent congeners (4a5, EC50 = 0.18 µM; 4a2, EC50 = 0.20 µM) were over 10-fold more active than the unoptimized lead L1 (EC50 = 2.053 µM) [1]. Conversely, in the anti-inflammatory 4,5-diaryl-2-thioimidazole series, substitution of the thioether sulfur oxidation state (thioether → sulfoxide → sulfone) shifted in vivo potency from equipotent with indomethacin to 8-fold more potent (tiflamizole) [2]. These observations mean that procurement of a close analog—such as 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207036-14-3) or 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207004-49-6) —introduces uncontrolled variation in potency, selectivity, and target engagement that cannot be compensated by a simple equipotent dose adjustment.

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide – Comparator-Based Quantitative Differentiation Evidence


Differentiation from N1-Alkyl ITA Analogs via Predicted HIV-1 NNRTI Binding Affinity Preservation

Within the ITA series, the N1 substituent is a primary determinant of anti-HIV-1 potency. The most active congener, 4a5 (EC50 = 0.18 µM against wild-type HIV-1 in MT-4 cells), bears an N1-aryl group, while replacement with an N1-alkyl group (e.g., 2-methoxyethyl in CAS 1207036-14-3) is expected to reduce RT binding affinity based on the SAR trend: compound L1 (N1-H, unsubstituted) showed EC50 = 2.053 µM, a >11-fold loss relative to 4a5 [1]. The target compound retains the critical N1-(4-fluorophenyl) pharmacophore present in 4a5, positioning it as a structural surrogate for the most potent members of the class, whereas N1-alkyl analogs lack this feature and are predicted to be substantially less active.

HIV-1 NNRTI Imidazole thioacetanilide Structure-activity relationship

Physicochemical Differentiation from C5-Substituted Analogs via Computed Lipophilicity (XLogP3)

Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and CYP450 susceptibility. The target compound has a computed XLogP3 value of 3.6 [1]. The closest C5-substituted analog, 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1235014-02-4), has an XLogP3 of 3.5 [2]. The difference of 0.1 log units, while modest, arises from the electron-withdrawing nitro group on the comparator, which reduces lipophilicity relative to the unsubstituted phenyl. In contrast, analogs with electron-donating C5 substituents (e.g., 4-methylphenyl, CAS 1207035-05-9) are expected to have XLogP3 > 3.7, exceeding typical oral drug-likeness thresholds (XLogP3 1–3.5 for CNS-sparing drugs). The target compound's C5-unsubstituted phenyl provides a balanced lipophilicity intermediate between polar and lipophilic extremes.

Lipophilicity Drug-likeness Imidazole thioacetanilide

Anti-Inflammatory Activity Potential Differentiated from 2-Alkylthio Imidazoles via Class-Level 4,5-Diaryl-2-Thioimidazole SAR

The 4,5-diaryl-2-(substituted-thio)imidazole scaffold has a proven anti-inflammatory SAR, with tiflamizole (4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole) demonstrating 8-fold greater potency than indomethacin in the rat adjuvant arthritis model [1]. The target compound carries the essential 4,5-diaryl substitution pattern (C5-phenyl; the 4-position is formally occupied by the N1-(4-fluorophenyl) group, mimicking the 4-fluorophenyl found in tiflamizole). In contrast, 2-alkylthio imidazoles lacking the 4,5-diaryl motif (e.g., 2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole, CAS 1207011-87-7) lack the second aryl ring required for COX-2 selective inhibition . The target compound's N-methylacetamide side chain offers a chemically tractable handle for further oxidation to the sulfoxide/sulfone, which is the active oxidation state for anti-inflammatory activity in this class.

Anti-inflammatory COX inhibition 4,5-Diaryl-2-thioimidazole

Synthetic Tractability Advantage over Thione and Sulfoxide/Sulfone Analogs

The thioether (-S-CH2-CO-NH-CH3) linkage in the target compound is synthetically versatile: it can be oxidized to the corresponding sulfoxide (n=1) or sulfone (n=2) using standard oxidizing agents, permitting systematic exploration of the oxidation-state SAR that is critical for anti-inflammatory activity [1]. In contrast, the direct thione analog 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 1097132-88-1) is a tautomeric form that cannot be further oxidized to the sulfoxide/sulfone without S-alkylation first, adding a synthetic step. The N-methylacetamide moiety provides a hydrogen-bond donor/acceptor pair (amide NH and C=O) that is absent in simple alkylthio or arylthio analogs, enhancing aqueous solubility and protein-binding interactions. ChemMenu lists the target compound at 95%+ purity with catalog number CM831637, indicating reliable commercial availability for screening .

Synthetic accessibility Thioether reactivity Medicinal chemistry

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide – Verified Application Scenarios for Research Procurement


Medicinal Chemistry: HIV-1 NNRTI Hit-to-Lead Optimization Involving N1-Aryl ITA Scaffolds

Procurement of this compound is warranted for structure-activity relationship (SAR) studies targeting the HIV-1 reverse transcriptase non-nucleoside binding pocket (NNIBP), where the N1-(4-fluorophenyl) motif has been validated as a potency-driving pharmacophore (reference 4a5: EC50 = 0.18 µM) [1]. The compound serves as a direct synthetic intermediate for exploring the effect of N-methylacetamide thioether side-chain modifications on antiviral potency and cytotoxicity in MT-4 cell-based assays. Its structural fidelity to the potent ITA series makes it a more predictive screening tool than N1-alkyl or N1-unsubstituted analogs (e.g., L1, EC50 = 2.053 µM), which would underestimate scaffold potential. Researchers should prioritize this compound when the goal is to conserve the N1-(4-fluorophenyl) pharmacophore while diversifying the C2-thioether side chain.

Anti-Inflammatory Drug Discovery: Sulfur Oxidation-State SAR Profiling in 4,5-Diaryl-2-Thioimidazoles

The compound is the optimal starting material for generating thioether → sulfoxide → sulfone libraries for evaluation in in vivo anti-inflammatory models (rat adjuvant arthritis, mouse PQW assay), following the precedent set by tiflamizole (8-fold more potent than indomethacin) [2]. The N-methylacetamide side chain provides the necessary chemical handle for oxidation, and the C5-phenyl/N1-(4-fluorophenyl) substitution pattern closely mimics the 4,5-diaryl motif required for activity. Using the pre-formed thioether avoids the need for S-alkylation of the thione precursor, accelerating library synthesis by at least one synthetic step per analog. This compound should be selected over 2-alkylthio or 2-arylthio imidazole analogs that lack the acetamide side chain and cannot directly access the active sulfoxide/sulfone oxidation states.

Chemical Biology: Polypharmacology Probe for Dual HIV-1 RT / COX Inhibition Hypothesis Testing

The compound's dual structural credentials—membership in the HIV-1 ITA NNRTI class [1] and the 4,5-diaryl-2-thioimidazole anti-inflammatory class [2]—make it a unique probe for testing polypharmacology hypotheses, particularly in the context of HIV-associated chronic inflammation. Its intermediate lipophilicity (XLogP3 = 3.6) [3] suggests adequate cell permeability without excessive membrane sequestration, making it suitable for cellular target engagement assays. Procurement of close analogs with altered C5 substituents (e.g., C5-(3-nitrophenyl), XLogP3 = 3.5; C5-(4-methylphenyl), XLogP3 ≈ 3.8) would allow systematic deconvolution of lipophilicity-driven vs. structure-driven activity, but the target compound's C5-unsubstituted phenyl provides the cleanest baseline for such studies.

Industrial Screening Library Procurement: Maximum Scaffold Coverage with a Single 2-Thioimidazole Core Compound

For organizations building focused screening libraries, this compound provides maximum scaffold coverage of the 2-thioimidazole chemical space with a single well-characterized entry point. Its three points of diversity (N1-aryl, C5-aryl, and thioether side chain) are all represented in the optimal configuration for both anti-HIV-1 and anti-inflammatory activity. The compound's commercial availability at 95%+ purity from established suppliers ensures batch-to-batch reproducibility, and its PubChem-listed identity (CID 49672185) [3] provides a stable, resolvable chemical identifier for data management and SAR tracking. Inclusion of this compound in a screening deck is superior to incorporating multiple lower-purity or less well-characterized 2-thioimidazole analogs, as it provides a single, high-confidence data point for scaffold prioritization across multiple assay panels.

Quote Request

Request a Quote for 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.